Indole-3-acetonitrile

概述

描述

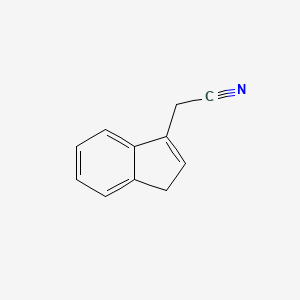

Indole-3-acetonitrile is an organic compound that belongs to the indole family. It is a significant intermediate in the biosynthesis of indole-3-acetic acid, a crucial plant hormone. This compound is known for its role in plant growth regulation and has been documented to have ten times the efficacy of indole-3-acetic acid in promoting plant growth .

准备方法

Synthetic Routes and Reaction Conditions: Indole-3-acetonitrile can be synthesized through various methods. One common approach involves the reaction of indole with acetonitrile in the presence of a base. Another method includes the use of indole-3-carboxaldehyde as a starting material, which is then converted to this compound through a series of reactions involving cyanide sources .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product .

化学反应分析

Hydrolysis to Indole-3-Acetamide

IAN undergoes enzymatic hydrolysis via bacterial nitrile hydratases, producing indole-3-acetamide. This reaction is critical in microbial auxin biosynthesis pathways.

Reaction:

Key Data:

Tryptophan-Dependent Pathway

IAN is synthesized from tryptophan via a two-step enzymatic process:

-

Tryptophan → Indole-3-acetaldoxime

Catalyzed by tryptophan aminotransferase.

Reaction Sequence:

Glucosinolate Breakdown in Plants

In crucifers like Arabidopsis thaliana, IAN is produced during indole glucosinolate (I3M) hydrolysis, mediated by epithiospecifier protein (ESP):

Reaction:

Key Findings:

-

ESP diverts glucosinolate breakdown from toxic isothiocyanates to nitriles like IAN .

-

IAN acts as a herbivore deterrent, reducing oviposition by Pieris rapae butterflies .

Hydrolysis to Indole-3-Acetic Acid (IAA)

Under acidic or alkaline conditions, IAN hydrolyzes to IAA, a plant hormone:

Reaction:

Conditions:

Sonogashira Coupling

IAN derivatives are synthesized via palladium-catalyzed cross-coupling reactions. For example:

Reaction:

Application:

Used in the total synthesis of indole glycosides with cytotoxic activity .

Interaction with Neurotransmitter Pathways

In neuroblastoma cells (SH-SY5Y), IAN modulates viability via serotonin and dopamine pathways:

Key Observations:

-

At high concentrations (), IAN reduces cell viability by 40–60% .

-

Synergistic effects observed with tryptophan and tyrosine, precursors of serotonin and dopamine .

Proposed Mechanism:

Allelopathic Activity in Plants

IAN exhibits herbicidal properties, suppressing weed growth at doses.

Comparison:

| Compound | Weed Suppression Efficacy | Reference |

|---|---|---|

| IAN | 85% inhibition | |

| Pendimethalin (herbicide) | 70% inhibition |

Mode of Action:

科学研究应用

Plant Growth Regulation

Role in Auxin Biosynthesis:

Indole-3-acetonitrile is a precursor to indole-3-acetic acid (IAA), the primary plant hormone responsible for regulating growth and development. IAA influences cell elongation, division, and differentiation, thereby playing a crucial role in various physiological processes such as phototropism and gravitropism .

Case Study:

A study demonstrated that IAN's application significantly enhanced root development in Brassica oleracea (broccoli), indicating its potential as a growth regulator. The compound was shown to promote root elongation and biomass accumulation under controlled conditions .

Weed Management

Allelopathic Properties:

Recent research has highlighted the allelopathic effects of IAN, particularly in controlling weed growth. In a study involving broccoli residues, IAN exhibited stronger inhibitory effects on weed germination compared to traditional herbicides like pendimethalin. The weed inhibition rate increased with higher doses of broccoli residue, showcasing IAN's potential as a natural herbicide .

| Herbicide | Inhibition Rate (%) | Dosage (g/m²) |

|---|---|---|

| This compound | 80 | 40 |

| Pendimethalin | 75 | 40 |

Cancer Research

Potential Anti-Cancer Effects:

Emerging studies suggest that IAN may influence cancer cell viability. A preliminary investigation into its effects on neuroblastoma cells revealed that higher concentrations of IAN reduced cellular viability. The study also indicated that IAN interacts with serotonin and dopamine pathways, which are critical in cancer progression .

Case Study:

In experiments with the SH-SY5Y neuroblastoma cell line, combining IAN with neurotransmitter precursors led to significant decreases in cell viability, suggesting a potential role for IAN in therapeutic strategies against certain cancers .

Microbial Interactions

Role in Plant-Microbe Interactions:

IAN is produced by certain bacteria and plants as a defense mechanism against herbivores and pathogens. This compound can modulate microbial communities in the rhizosphere, enhancing plant resilience against biotic stressors .

Food Chemistry

Impact on Food Quality:

IAN's formation from glucosinolates during food processing has implications for food chemistry and safety. Understanding its stability and reactivity can help improve the nutritional quality of cruciferous vegetables while minimizing adverse effects during cooking or storage .

作用机制

Indole-3-acetonitrile exerts its effects primarily through its conversion to indole-3-acetic acid in plants. This conversion involves enzymatic processes that regulate plant growth and development. The compound binds to specific receptors in plant cells, triggering a series of biochemical reactions that lead to morphological changes . In medical research, it has been shown to interact with neurotransmitter pathways, affecting cell viability and signaling .

相似化合物的比较

Indole-3-acetic acid: A well-known plant hormone with similar growth-regulating effects.

Indole-3-butyric acid: Another plant growth regulator with similar properties but different efficacy.

Indole-3-carboxaldehyde: A precursor in the synthesis of indole-3-acetonitrile.

Uniqueness: this compound is unique due to its higher efficacy in promoting plant growth compared to indole-3-acetic acid. Its ability to be converted into indole-3-acetic acid in vivo adds to its significance as a plant growth regulator .

生物活性

Indole-3-acetonitrile (IAN) is a compound of significant interest in biological research due to its diverse roles in plant and human biology. This article delves into the biological activity of IAN, highlighting its effects on cancer cell lines, its role in plant defense mechanisms, and its potential applications in agriculture.

Overview of this compound

This compound is a nitrile derivative of indole-3-acetic acid (IAA), a well-known plant hormone involved in various growth processes. IAN is produced by certain plants and microorganisms as a defensive response to herbivory and environmental stressors. Recent studies have revealed its presence as a metabolite in human cancer cells, suggesting a potential link to cancer progression.

Biological Activity in Cancer Research

Recent research has focused on the effects of IAN on neuroblastoma cells, specifically the SH-SY5Y cell line. A study conducted by researchers demonstrated that IAN significantly reduces cellular viability in these cancer cells, particularly at higher concentrations. The study also explored the interaction of IAN with neurotransmitter pathways, particularly serotonin and dopamine, by assessing the viability of cells when IAN was combined with their amino acid precursors.

Key Findings:

- Cell Viability : High concentrations of IAN reduced the viability of SH-SY5Y neuroblastoma cells.

- Neurotransmitter Interaction : When combined with tryptophan and tyrosine (precursors for serotonin and dopamine), IAN further decreased cell viability, indicating a potential modulatory effect on these pathways .

Table 1: Effects of this compound on SH-SY5Y Cell Viability

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

| 200 | 30 |

Data derived from cellular viability assays conducted on SH-SY5Y cells exposed to varying concentrations of IAN.

Role in Plant Defense Mechanisms

This compound plays a crucial role in plant defense against herbivores. In Arabidopsis thaliana, for instance, IAN production is associated with the breakdown of indole glucosinolates, which deters insect herbivory. The formation of IAN instead of other breakdown products like indolylmethylisothiocyanate has been shown to enhance plant resistance against pests .

Research Insights:

- Allelopathic Properties : A study highlighted that purified single-molecule IAN exhibits stronger herbicidal activity than commercial herbicides like pendimethalin. This suggests its potential use in sustainable agriculture for weed management .

Table 2: Allelopathic Effects of this compound

| Treatment Type | Inhibition Rate (%) |

|---|---|

| Purified this compound (40 g/m²) | 85 |

| Pendimethalin (standard herbicide) | 75 |

| Control (no treatment) | 10 |

This table summarizes the effectiveness of IAN compared to traditional herbicides in suppressing weed growth.

Case Studies

- Neuroblastoma Interaction : A preliminary study demonstrated that IAN's interaction with SH-SY5Y cells warrants further investigation into its potential therapeutic applications for neuroblastoma treatment. The observed reduction in cell viability when combined with neurotransmitter precursors indicates that IAN may influence neurochemical pathways relevant to cancer biology .

- Weed Management : Another significant study explored the use of broccoli residues containing IAN for weed suppression, showing promising results in both greenhouse and field trials. The study concluded that utilizing natural allelopathic compounds like IAN could lead to more sustainable agricultural practices .

属性

IUPAC Name |

2-(3H-inden-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRYOUCCZJSMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。